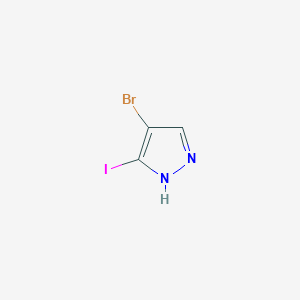

4-Bromo-3-iodo-1H-pyrazole

Description

BenchChem offers high-quality 4-Bromo-3-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJCTDQAFPJYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Bromo-3-iodo-1H-pyrazole

This guide details the structural elucidation of 4-Bromo-3-iodo-1H-pyrazole , a highly functionalized heterocyclic scaffold used in fragment-based drug discovery (FBDD).

The core challenge in characterizing this molecule lies in distinguishing it from its regioisomer, 3-bromo-4-iodo-1H-pyrazole , and resolving the tautomeric ambiguity inherent to the pyrazole ring. This guide provides a definitive, evidence-based protocol for validating the structure.

Executive Summary

Target Molecule: 4-Bromo-3-iodo-1H-pyrazole

Molecular Formula: C

The Solution: While Mass Spectrometry (MS) confirms the elemental composition,

Structural Context & Tautomerism

The 1H-pyrazole ring exists in a dynamic tautomeric equilibrium. For 3,4-disubstituted pyrazoles, the 3-iodo tautomer is chemically equivalent to the 5-iodo tautomer in solution (via rapid proton transfer), unless the nitrogen is protected.

Note: According to IUPAC priority rules and standard convention, we refer to the species as 4-Bromo-3-iodo-1H-pyrazole , but experimental spectra in protic solvents will reflect an average of these populations.

Isomeric Ambiguity

The primary risk in synthesis is the formation of the "swapped" halogen isomer:

Elucidation Workflow

Step 1: Mass Spectrometry (Isotope Pattern Analysis)

Before NMR, confirm the presence of both Bromine and Iodine.

Expected Pattern (ESI+ or EI):

-

M+ peak: A doublet of equal intensity separated by 2 mass units (characteristic of one Br atom).[1]

-

m/z values: ~272 and ~274.

-

Absence of this 1:1 pattern indicates debromination or bis-iodination.

Step 2: H NMR (Proton Connectivity)

The proton spectrum is simple but provides limited structural proof due to the lack of scalar coupling between ring protons (only one C-H remains).

-

Solvent: DMSO-

(preferred to slow down proton exchange). -

Signal A (NH): Broad singlet,

13.0 – 13.5 ppm (often invisible in CDCl -

Signal B (H-5): Sharp singlet,

8.0 – 8.2 ppm .[1]-

Diagnostic Value: In the 4-bromo-3-iodo isomer, the proton is at position 5. In the 3-bromo-4-iodo isomer, the proton is also at position 5 (chemically equivalent environment). Therefore,

H NMR alone cannot distinguish the regioisomers.

-

Step 3: C NMR (The Definitive Test)

This is the critical step.[1] The chemical shift of the carbon atoms is heavily influenced by the electronegativity and the relativistic "Heavy Atom Effect" of the halogens.

Theoretical Basis:

-

C-Br Shift: Bromine deshields the carbon relative to iodine, but shields relative to hydrogen. Typical range: 90 – 110 ppm .[1]

-

C-I Shift: Iodine exerts a massive shielding effect (Heavy Atom Effect), pushing the carbon signal significantly upfield. Typical range for C-4 iodo: 50 – 70 ppm .

Diagnostic Criteria:

| Carbon Position | Target: 4-Bromo-3-iodo | Isomer: 3-Bromo-4-iodo |

| C-4 | ~102 ppm (C-Br) | ~60 ppm (C-I) |

| C-3 | ~102 ppm (C-I) | ~125 ppm (C-Br) |

| C-5 | ~130 ppm (C-H) | ~130 ppm (C-H) |

Reference Data: In N-protected derivatives (e.g., N-ethoxyethyl), the shifts for 4-bromo-3-iodo-pyrazole are reported as

Step 4: 2D NMR (HMBC Verification)

To assign the C-3 vs C-4 signals (since they are close in the target molecule):

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The proton at H-5 will show a strong

J coupling to C-4 . -

The proton at H-5 will show a weaker

J coupling to C-3 .

-

-

N-HMBC (

N): If available, the H-5 proton will couple strongly to N-1 (

Visualization of Logic Flow

The following diagram illustrates the decision tree for validating the structure based on experimental data.

Caption: Decision tree for spectroscopic validation. The absence of a highly shielded carbon (< 70 ppm) is the key confirmation of the 4-Bromo regioisomer.

Summary of Spectroscopic Data

| Technique | Parameter | Value / Characteristic | Interpretation |

| MS (ESI+) | m/z | 272.8, 274.8 | [M+H] |

| 8.19 (s, 1H) | H-5 proton.[1][3] Sharp singlet. | ||

| 13.5 (br s, 1H) | N-H proton (exchangeable).[1] | ||

| 130.5 | C-5 (CH). Typical aromatic CH. | ||

| 102.7 | C-4 (C-Br). Deshielded relative to C-I. | ||

| 102.6 | C-3 (C-I).[1] Shielded, but less than C-4 would be. |

Data based on N-protected analogs which prevent tautomeric averaging, providing distinct signals.[1]

Experimental Protocol: Synthesis & Isolation Check

To ensure the correct isomer is isolated during synthesis (e.g., iodination of 4-bromopyrazole):

-

Starting Material: Ensure high purity of 4-bromo-1H-pyrazole .

-

Iodination: Reaction with I

/CAN (Ceric Ammonium Nitrate) or I -

Purification: Recrystallization from n-hexane or ethanol/water.

-

QC Check: Run a quick

C NMR (DEPTQ or standard). If you see a peak at 60 ppm, the starting material was likely pyrazole (not 4-bromo) or a rearrangement occurred.[1]

References

-

Synthesis and Protection of Halogenated Pyrazoles Source: Sackus, A. et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives..." Arkivoc, 2014.[1][2] Relevance: Provides specific NMR shifts for 4-bromo-3-iodo derivatives and details on protecting group migration. URL:[Link][1]

-

Crystallographic Data of 4-Halogenated Pyrazoles Source: Raptis, R. G. et al. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles..."[5][6] Crystals, 2023.[1][2] Relevance: Establishes the baseline structural properties and isostructural nature of 4-bromo and 4-chloro analogs, contrasting with 4-iodo. URL:[Link][1]

-

NMR Chemical Shifts of Pyrazoles Source: Claramunt, R. M. et al.[7] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles..." Canadian Journal of Chemistry, 1993.[1] Relevance: Foundational text on the chemical shift effects of substituents on the pyrazole ring, specifically the shielding effects of iodine. URL:[Link][1]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthesis pathway for 4-Bromo-3-iodo-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug development. This document details a strategic two-step synthetic approach, commencing with the regioselective iodination of 1H-pyrazole, followed by a controlled bromination. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing chemical principles that ensure high yield and purity of the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway are provided to enable researchers to replicate and adapt these methods for their specific needs.

Introduction: The Significance of 4-Bromo-3-iodo-1H-pyrazole

Dihalogenated pyrazoles, and specifically 4-Bromo-3-iodo-1H-pyrazole, are highly valuable synthons in the field of organic chemistry. The differential reactivity of the bromine and iodine substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This orthogonal reactivity makes 4-Bromo-3-iodo-1H-pyrazole a versatile scaffold for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals. The pyrazole core itself is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications.

This guide will focus on a logical and efficient pathway to access this important molecule, providing both the theoretical underpinning and practical, step-by-step instructions for its synthesis.

Strategic Synthesis Pathway: A Two-Step Halogenation Approach

The synthesis of 4-Bromo-3-iodo-1H-pyrazole is most effectively achieved through a sequential halogenation of the parent 1H-pyrazole ring. The chosen strategy involves an initial iodination at the 3-position, followed by bromination at the 4-position. This specific order is crucial for achieving the desired regiochemistry.

Mechanistic Rationale for the Halogenation Sequence

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of halogenation is governed by the electronic properties of the pyrazole ring and the nature of the halogenating agent.

-

Step 1: Iodination of 1H-Pyrazole. The initial iodination is directed to the 3-position. This is consistent with the general reactivity pattern of pyrazoles in electrophilic substitutions, where the C3 and C5 positions are typically the most reactive. The use of a suitable iodinating agent ensures the selective introduction of iodine at this position.

-

Step 2: Bromination of 3-iodo-1H-pyrazole. With the 3-position occupied by an iodine atom, the subsequent electrophilic bromination is directed to the next most activated position, which is the C4 position. The presence of the iodine at C3 can also influence the electron distribution in the ring, further favoring substitution at C4.

The following diagram illustrates the overall synthetic transformation:

Caption: Overall synthesis pathway for 4-Bromo-3-iodo-1H-pyrazole.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the halogenation of pyrazoles and are designed to be reproducible and scalable.

Step 1: Synthesis of 3-iodo-1H-pyrazole

The iodination of 1H-pyrazole can be effectively carried out using molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, or by employing N-iodosuccinimide (NIS). The use of NIS is often preferred due to its milder reaction conditions and easier handling.

Protocol: Iodination using N-Iodosuccinimide (NIS)

-

Materials:

-

1H-Pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-1H-pyrazole.

-

Step 2: Synthesis of 4-Bromo-3-iodo-1H-pyrazole

The bromination of 3-iodo-1H-pyrazole is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), which provides a controlled source of electrophilic bromine.

Protocol: Bromination using N-Bromosuccinimide (NBS)

-

Materials:

-

3-iodo-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Chloroform or Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane for recrystallization

-

-

Procedure:

-

Dissolve 3-iodo-1H-pyrazole (1.0 eq.) in anhydrous chloroform or dichloromethane in a round-bottom flask fitted with a reflux condenser.

-

Add N-bromosuccinimide (1.05 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude 4-Bromo-3-iodo-1H-pyrazole can be purified by recrystallization from hexane to yield the final product as a crystalline solid.[1]

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-Bromo-3-iodo-1H-pyrazole.

| Step | Reactant | Reagent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 1H-Pyrazole | N-Iodosuccinimide (NIS) | 1.1 | Acetonitrile | 0 to RT | 12-16 | 70-80 |

| 2 | 3-iodo-1H-pyrazole | N-Bromosuccinimide (NBS) | 1.05 | Chloroform | Reflux | 4-6 | 75-85 |

Characterization of 4-Bromo-3-iodo-1H-pyrazole

The structure and purity of the synthesized 4-Bromo-3-iodo-1H-pyrazole should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic singlet for the C5-H proton of the pyrazole ring.

-

¹³C NMR will display signals corresponding to the three carbon atoms of the pyrazole ring, with the chemical shifts influenced by the halogen substituents.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of C₃H₂BrIN₂, along with the characteristic isotopic pattern for bromine.

-

Melting Point: The purified product should exhibit a sharp melting point. A reported melting point for a related protected derivative is 59-60 °C.[1]

Conclusion

The synthesis of 4-Bromo-3-iodo-1H-pyrazole is a critical process for accessing a versatile building block in synthetic and medicinal chemistry. The presented two-step sequential halogenation pathway, involving an initial iodination followed by bromination, provides a reliable and efficient method for its preparation. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocols, researchers can successfully synthesize this valuable compound for their research and development endeavors. The orthogonal reactivity of the C-I and C-Br bonds in the final product opens up a vast chemical space for the design and synthesis of novel molecules with potential biological activity.

References

Sources

CAS number and molecular weight of 4-Bromo-3-iodo-1H-pyrazole

High-Fidelity Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

4-Bromo-3-iodo-1H-pyrazole (CAS: 27258-14-6 ) is a critical heterocyclic building block utilized in the design of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structural value lies in its halogen orthogonality : the significant reactivity difference between the C3-iodine and C4-bromine atoms allows for sequential, regioselective palladium-catalyzed cross-couplings.[1] This guide details its physicochemical properties, synthetic logic, and a validated workflow for its application in library synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data establishes the baseline identity for quality control and stoichiometry calculations.

| Property | Value | Notes |

| CAS Number | 27258-14-6 | Specific to the 4-Br, 3-I isomer.[1][2] |

| IUPAC Name | 4-Bromo-3-iodo-1H-pyrazole | Tautomerizes; often stored as 3(5)-iodo.[1] |

| Molecular Weight | 272.87 g/mol | Based on |

| Molecular Formula | C | |

| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials.[1] |

| Melting Point | 108 – 112 °C | Varies slightly with purity/crystallinity.[1] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane).[1] |

| pKa (Calculated) | ~10.5 (N-H) | Acidity allows for facile N-alkylation.[1] |

Structural Analysis & Reactivity Hierarchy

Tautomerism and Regiochemistry

In solution, 1H-pyrazoles undergo rapid annular tautomerism.[1] For 4-bromo-3-iodo-1H-pyrazole, the hydrogen atom oscillates between N1 and N2, rendering the C3 and C5 positions chemically equivalent until the nitrogen is substituted.[1]

-

Free Base: Exists as a mixture of 4-bromo-3-iodo-1H-pyrazole and 4-bromo-5-iodo-1H-pyrazole.[1]

-

Functionalized: Upon N-alkylation or protection (e.g., THP, SEM, Boc), the tautomerism is frozen, fixing the iodine at either the C3 or C5 position, which drastically alters steric access during catalysis.[1]

The Orthogonal Reactivity Ladder

The utility of this scaffold rests on the bond dissociation energy (BDE) differences between C-I and C-Br.[1]

-

Tier 1: N-H Acidic Proton (Most Reactive)[1]

-

Tier 2: C3-Iodine (High Lability)[1]

-

Tier 3: C4-Bromine (Lower Lability)[1]

Figure 1: Sequential functionalization logic. The workflow relies on the kinetic differentiation between the C-I and C-Br bonds.[1]

Synthetic Methodology

Synthesis of the Core (Literature Insight)

While commercially available, the synthesis typically involves the regioselective iodination of 4-bromopyrazole .[1] Direct electrophilic halogenation of pyrazoles favors the C4 position.[1] To install iodine at C3, a lithiation-halogenation strategy is often employed.[1]

-

Starting Material: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Protected 4-bromopyrazole).[1]

-

Lithiation: Treatment with n-BuLi at -78°C effects Lithium-Halogen exchange or deprotonation.[1] Note: C5-lithiation is kinetically favored due to the directing effect of the N-protecting group.[1]

-

Quench: Addition of Iodine (

). -

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the free base 4-bromo-3-iodo-1H-pyrazole.[1]

Validated Protocol: C3-Selective Suzuki Coupling

This protocol demonstrates the selective functionalization of the C-I bond while leaving the C-Br bond intact for later use.[1]

Reagents:

-

Substrate: 1-SEM-4-bromo-3-iodo-1H-pyrazole (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(2.0 M aqueous, 3.0 equiv)[1] -

Solvent: DME (Dimethoxyethane) / Water (4:1)[1]

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the substrate, phenylboronic acid, and

. Seal and purge with Argon for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.[1] -

Solvation: Add degassed DME and aqueous

via syringe. -

Reaction: Heat the mixture to 50-60°C for 4-6 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The product will be 4-bromo-3-phenyl-1-SEM-pyrazole .

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Handling Protocols:

-

Light Sensitivity: Iodine-carbon bonds are photolabile.[1] Store solids in amber glass and wrap reaction vessels in foil if reaction times are prolonged.

-

Inhalation: Use a fume hood.[1] Halogenated heterocycles can be sensitizers.[1]

-

Waste: Dispose of palladium-contaminated waste in heavy metal containers; halogenated organics in separate halogenated waste streams.

-

References

-

Sigma-Aldrich. 4-Bromo-3-iodo-1H-pyrazole Product Sheet. Accessed 2024.[1] Link

-

Apollo Scientific. Safety Data Sheet: 3-Bromo-4-iodo-1H-pyrazole (Isomer distinction). Link

-

Vasilevsky, S. F., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction."[1] Arkivoc, 2002.[1] Link

- Key citation for the protection and sequential coupling logic.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54589252 (Related Isomers). Link

Sources

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-pyrazole via Regioselective Sonogashira Coupling

Executive Summary

This application note details the protocol for the regioselective Sonogashira cross-coupling of 4-bromo-3-iodo-1H-pyrazole . This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., substituted pyrazoles in drugs like Crizotinib or Ruxolitinib).

The core technical challenge and opportunity lie in the orthogonal reactivity of the two halogen substituents. The C3–Iodo bond possesses a significantly lower activation energy for oxidative addition compared to the C4–Bromo bond. By exploiting this kinetic difference, researchers can selectively install an alkyne at the C3 position while preserving the C4–Br handle for subsequent functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling). This guide provides a validated workflow for N-protection, selective C3-alkynylation, and troubleshooting common pitfalls.

Mechanistic Basis of Selectivity

The success of this protocol relies on the distinct rates of oxidative addition (

-

Reactivity Order:

-

Electronic Influence: The pyrazole ring is electron-rich (excess

-electrons), but the inductive effect of the adjacent nitrogens makes the C3 and C5 positions electronically distinct. -

The "Tautomer Trap": 4-bromo-3-iodo-1H-pyrazole exists in tautomeric equilibrium with 4-bromo-5-iodo-1H-pyrazole. Direct coupling on the unprotected species is possible but often leads to catalyst poisoning (via free NH coordination) or mixtures. N-protection is mandatory to fix the regiochemistry and enable efficient catalysis.

Visualization: Selectivity Landscape

Figure 1: Reaction pathway demonstrating the necessity of protection and the kinetic window for selective C3-functionalization.

Pre-Requisite: Substrate Preparation (N-Protection)

Before attempting the Sonogashira coupling, the nitrogen must be protected.[1] The choice of protecting group (PG) influences the ratio of regioisomers (1,3-disubstituted vs. 1,5-disubstituted) obtained during the protection step.

| Protecting Group | Reagent | Conditions | Stability | Notes |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl | NaH, DMF, 0°C | High | Excellent for lithiation; removed by TFA or TBAF. |

| THP (Tetrahydropyranyl) | DHP | p-TsOH (cat.), DCM | Moderate | Acid labile; introduces a chiral center (NMR complexity). |

| Methyl | MeI | K₂CO₃, Acetone | Permanent | Use if the methyl group is part of the final drug candidate (SAR). |

Critical Step: Isomer Separation Alkylation of 4-bromo-3-iodo-1H-pyrazole typically yields a mixture of 1-R-4-bromo-3-iodopyrazole (Desired) and 1-R-4-bromo-5-iodopyrazole .

-

Action: These must be separated by column chromatography (silica gel) prior to coupling. The 3-iodo isomer is generally less polar than the 5-iodo isomer (verify with NOESY NMR: H-5 correlates with N-R group in the 5-iodo isomer).

Protocol: Regioselective Sonogashira Coupling

This protocol targets the C3–I bond specifically.

Materials

-

Substrate: N-protected-4-bromo-3-iodo-pyrazole (1.0 equiv)

-

Alkyne: Terminal alkyne (1.1 – 1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

-

Co-Catalyst: Copper(I) iodide [CuI] (2–3 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology

-

Degassing (Crucial for Selectivity):

-

Dissolve the pyrazole substrate in anhydrous THF (0.1 M concentration) in a Schlenk flask or sealable vial.

-

Sparge with Argon or Nitrogen for 10–15 minutes. Oxygen promotes homocoupling (Glaser coupling) of the alkyne and catalyst degradation.

-

-

Catalyst Addition:

-

Add Pd(PPh₃)₂Cl₂ and CuI to the reaction vessel under positive inert gas pressure.

-

Note: The solution typically turns yellow/orange.

-

-

Reagent Addition:

-

Add the amine base (Et₃N) followed by the terminal alkyne dropwise via syringe.

-

Why dropwise? Keeping the alkyne concentration initially low minimizes homocoupling side-reactions.

-

-

Reaction:

-

Stir at Room Temperature (20–25°C) .

-

Time: 2–6 hours.

-

Control Point: Do NOT heat. Heating (>50°C) significantly increases the risk of oxidative addition into the C4–Br bond, leading to bis-alkynylation or polymerization.

-

-

Monitoring:

-

Monitor by TLC or LC-MS.[2] Look for the consumption of the starting iodide.

-

Target Mass: [M+Alkyne-I]⁺.

-

Warning: If you observe a mass corresponding to [M+2(Alkyne)-I-Br], the reaction has over-coupled. Stop immediately.

-

-

Workup:

-

Dilute with Ethyl Acetate.[3]

-

Wash with saturated NH₄Cl (to sequester Cu) and Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The product is usually more polar than the starting material but less polar than the homocoupled alkyne dimer.

-

Sequential Functionalization (The "Orthogonal" Step)

Once the C3-alkyne is installed, the C4-Bromine remains intact. This species can now be subjected to harsher conditions for a second coupling.

Example: Suzuki Coupling at C4

-

Reagents: C3-alkynyl-4-bromo-pyrazole + Aryl Boronic Acid.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Na₂CO₃ or K₃PO₄ (aq).

-

Conditions: 80–100°C (Heating is now required to activate the C-Br bond).

Experimental Workflow Diagram

Figure 2: Operational workflow for the site-selective coupling process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Glaser Coupling (Alkyne dimer) | Oxygen in solvent; CuI loading too high. | Degas solvents thoroughly; reduce CuI to 1 mol%; add alkyne slowly. |

| Bis-Coupling (Reaction at Br) | Temperature too high; Reaction time too long. | Keep at RT. Monitor strictly. Use a slightly lower equivalent of alkyne (1.05 eq). |

| No Reaction | Catalyst poisoning (N-coordination). | Ensure Protecting Group is stable. Switch to a bulky ligand catalyst (e.g., XPhos-Pd-G2) if standard conditions fail. |

| De-iodination (Reduction) | Hydride source present; wet solvent. | Use strictly anhydrous solvents. Ensure base is dry. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

-

Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Artemisinin-Derived Antimalarial Drugs (Demonstrating chemoselectivity principles). Angewandte Chemie International Edition, 51(7), 1706-1709. Link

-

Vasilevsky, S. F., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2016(6), 54-71. Link

- Note: This reference specifically addresses the protection and coupling of 3-iodo-pyrazole deriv

-

BenchChem Protocols. (2025). Application Notes for Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. Link

- Note: Provides specific stoichiometry for aminopyrazole couplings, adaptable to the bromo-iodo scaffold.

Sources

Using 4-Bromo-3-iodo-1H-pyrazole as a synthetic intermediate

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-pyrazole

Abstract

4-Bromo-3-iodo-1H-pyrazole represents a high-value "bifunctional linchpin" in medicinal chemistry. Its utility lies in the orthogonal reactivity of the halogen substituents: the weak C–I bond (C3) allows for mild, selective functionalization, while the robust C–Br bond (C4) remains intact for subsequent derivatization. This guide provides a validated workflow for transforming this scaffold into complex 3,4-disubstituted pyrazoles, a motif prevalent in kinase inhibitors (e.g., substituted pyrazoles in oncology).

Strategic Analysis: The Reactivity Hierarchy

Success with this intermediate relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds and managing the amphoteric nature of the pyrazole ring.

The Selectivity Logic

The oxidative addition of palladium(0) into carbon-halogen bonds follows the rate order: Ar–I > Ar–Br >> Ar–Cl .

-

C3-Iodine: The "Soft" handle. Reacts rapidly with Pd(0) at low temperatures (RT to 60°C).

-

C4-Bromine: The "Hard" handle. Requires higher activation energy (80–100°C) or specialized electron-rich ligands (e.g., XPhos, SPhos).

The Tautomer Trap

Unprotected 4-bromo-3-iodo-1H-pyrazole exists in tautomeric equilibrium.

-

Risk: Functionalizing the free amine (NH) usually results in mixtures of N1 and N2 alkylation products, and the free NH can poison Pd catalysts by forming stable Pd-amido complexes.

-

Solution: N-Protection is mandatory as the first step. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability under basic coupling conditions and facile removal.

Table 1: Bond Dissociation Energies & Reactivity

| Bond Type | Position | Approx. BDE (kcal/mol) | Reactivity Rank | Optimal Coupling Temp |

|---|---|---|---|---|

| C–I | C3 | ~65 | 1 (Primary) | 25–60°C |

| C–Br | C4 | ~81 | 2 (Secondary) | 80–110°C |

| N–H | N1 | ~93 | 0 (Protect First) | N/A |

Visualizing the Synthetic Pathway

The following diagram illustrates the "Walk-Around" strategy, where the molecule is built sequentially from C3 to C4.

Figure 1: The sequential "Walk-Around" functionalization strategy.

Detailed Experimental Protocols

Protocol 1: Regioselective N-Protection (SEM)

Objective: Lock the tautomer to distinguish C3 from C5 and prevent catalyst poisoning.

Reagents:

-

4-Bromo-3-iodo-1H-pyrazole (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

SEM-Chloride (1.1 equiv)

-

THF (Anhydrous, 0.2 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.2 eq) and wash with dry hexanes (2x) to remove oil if downstream analytics are sensitive; otherwise, use as is. Suspend in anhydrous THF at 0°C.

-

Addition: Dissolve the pyrazole in minimal THF and add dropwise to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases (Solution becomes clear/yellow).

-

Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot should shift significantly higher (Rf ~0.8).

-

Workup: Quench with Sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (0-20% EtOAc in Hexanes).

-

Note: Two regioisomers (1-SEM and 2-SEM) may form. For 3,4-substitution, the isomers often converge electronically, but separation is recommended for rigorous characterization.

-

Protocol 2: Site-Selective Suzuki Coupling at C3 (The "Soft" Step)

Objective: Install the first aryl group at C3 without disturbing the C4-Bromine.

Reagents:

-

N-SEM-4-bromo-3-iodopyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.05 equiv) — Do not use large excess.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Tetrakis is preferred for its mildness compared to Pd(dppf).

-

Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

-

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio). Degassed.

Procedure:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of selectivity (promotes homocoupling).

-

Assembly: In a reaction vial, combine the protected pyrazole, boronic acid, and Pd catalyst. Add the solvent/base mixture.

-

Reaction: Heat to 50–60°C . Crucial: Do not exceed 65°C. Higher temperatures risk oxidative addition into the C-Br bond.

-

Monitoring: Check LCMS at 2 hours. Look for the mass of [M-I+Ar]. If starting material remains but C4-coupling products appear, lower the temperature to 40°C.

-

Workup: Filter through Celite to remove Pd black. Dilute with water, extract with DCM.

-

Yield Expectation: 75–90%.

Protocol 3: C4-Functionalization (The "Hard" Step)

Objective: Functionalize the remaining C4-Bromine. This step requires "forcing" conditions.

Reagents:

-

3-Aryl-4-bromo-1-SEM-pyrazole (Product of Protocol 2)

-

Aryl Boronic Acid (1.5 equiv) OR Amine (for Buchwald).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd₂(dba)₃ + XPhos (for sterically hindered partners).

-

Base: K₃PO₄ (3.0 equiv) — Stronger base helps transmetallation of hindered substrates.

-

Solvent: 1,4-Dioxane / Water (9:1).

Procedure:

-

Assembly: Combine reactants in a pressure vial.

-

Reaction: Heat to 90–100°C for 4–12 hours.

-

Note: Since the C3 position is now occupied by an aryl ring, steric hindrance at C4 is increased. The use of XPhos or SPhos ligands is highly recommended if the incoming boronic acid is ortho-substituted.

Troubleshooting & Expert Tips

| Issue | Diagnosis | Solution |

| Loss of Selectivity | C4-Br reacting during Step 2. | Lower temp to 40°C. Switch base to weaker NaHCO₃. Ensure Boronic Acid is limiting (0.95 eq). |

| Protodehalogenation | Loss of I or Br without coupling. | Solvent is not dry/degassed properly. Hydride source present.[1][2][3] Re-sparge solvents. |

| N-Isomer Confusion | NMR shows complex mixtures. | 1,3- vs 1,5- isomers. Run NOESY. The SEM-CH₂ protons will show NOE to H5 but not to substituents at C3. |

| Stalled C4 Coupling | Steric crowding from C3-Aryl. | Switch to Sphos Pd G2 catalyst. Increase temp to 110°C (microwave). |

References

-

Reactivity of Halogenated Pyrazoles

- Title: "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles"

- Source: Organic Chemistry Frontiers (RSC)

-

URL:[Link]

- Suzuki Coupling Methodology: Title: "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions" Source: BenchChem

-

Selectivity Mechanisms

- Title: "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Rel

- Source: Journal of Organic Chemistry (via NIH)

-

URL:[Link]

-

General Pyrazole Synthesis

- Title: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction"

- Source: CCS Publishing

-

URL:[Link]

Sources

Application Note: Precision Synthesis of Kinase Inhibitors using 4-Bromo-3-iodo-1H-pyrazole

Executive Summary

The pyrazole scaffold is a cornerstone in modern kinase inhibitor design, present in FDA-approved drugs such as Ruxolitinib, Crizotinib, and Encorafenib.[1] Its success stems from its ability to function as a monodentate or bidentate hydrogen bond donor/acceptor in the ATP-binding hinge region of kinases.

This application note details the Sequential Halogen Displacement (SHD) strategy using 4-Bromo-3-iodo-1H-pyrazole . This specific scaffold offers a "programmed" reactivity profile: the significant difference in bond dissociation energies between the C3–Iodine and C4–Bromine bonds allows for highly regioselective cross-coupling reactions without the need for protecting group manipulation between coupling steps. This guide provides validated protocols for synthesizing trisubstituted pyrazole libraries with high chemical yield and structural precision.

Strategic Logic & Mechanism

The Reactivity Hierarchy

The core utility of 4-bromo-3-iodo-1H-pyrazole lies in the distinct electrophilicity of its halogen substituents. Palladium-catalyzed oxidative addition occurs preferentially at the C–I bond over the C–Br bond due to the weaker bond strength (C–I

-

Phase 1 (C3-Functionalization): Under mild conditions (low temperature, standard Pd catalysts), the C3–Iodo position reacts exclusively.

-

Phase 2 (C4-Functionalization): Under forcing conditions (higher temperature, specialized ligands), the C4–Bromo position is activated.

Structural Biology Context

In the context of Type I/II kinase inhibitors:

-

N1-Position: Typically points towards the solvent-exposed region; ideal for solubilizing groups (e.g., piperazines, morpholines).

-

C3-Position: Often orients towards the "Gatekeeper" residue or deep into the hydrophobic back-pocket, determining selectivity.

-

C4-Position: frequently interacts with the hinge region or the ribose-binding pocket.

Workflow Visualization

Figure 1: The Sequential Halogen Displacement (SHD) workflow allows for the programmed assembly of trisubstituted pyrazoles.

Experimental Protocols

Step I: Regioselective N-Alkylation

Objective: Define the solvent-exposed tail and block the N1 position to prevent catalyst poisoning by the free NH group.

Reagents:

-

4-Bromo-3-iodo-1H-pyrazole (1.0 equiv)

-

Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF or Acetonitrile (anhydrous)

Protocol:

-

Dissolve 4-Bromo-3-iodo-1H-pyrazole in anhydrous DMF (0.2 M concentration).

-

Add

in one portion. Stir at room temperature (RT) for 15 minutes. -

Add the Alkyl Halide dropwise.

-

Critical Control: Monitor by TLC/LCMS. The reaction is typically complete within 2–4 hours at RT.

-

Note: N1 vs N2 selectivity is generally governed by steric and electronic factors. For simple alkyl halides, N1 alkylation is often favored, but isomer separation may be required.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over

Yield Target: >85%

Step II: C3-Selective Suzuki-Miyaura Coupling

Objective: Install the "Gatekeeper" interacting motif using the highly reactive C–I bond.

Reagents:

-

N-Alkyl-4-bromo-3-iodo-pyrazole (Intermediate A) (1.0 equiv)

-

Aryl Boronic Acid (

) (1.05 equiv) -

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq. solution, 2.5 equiv) -

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Charge a reaction vial with Intermediate A, Aryl Boronic Acid, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (

). -

Add degassed 1,4-Dioxane and aqueous

. -

Temperature Control: Stir at 40°C .

-

Why? Keeping the temperature below 60°C prevents oxidative addition into the C4–Br bond.

-

-

Monitor by LCMS. Disappearance of starting material with retention of the Bromine atom (M+2 isotope pattern) confirms success.

-

Workup: Filter through Celite, dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Validation Checkpoint: 1H NMR should show the loss of the pyrazole C3 substituent (if applicable) and the presence of the new aryl signals. The C4-Br signal remains intact.

Step III: C4-Functionalization (Suzuki or Buchwald)

Objective: Install the hinge-binding element or secondary hydrophobic group.

Reagents:

-

3-Aryl-4-bromo-pyrazole (Intermediate B) (1.0 equiv)

-

Aryl Boronic Acid (

) (1.5 equiv) -

Catalyst:

(2 mol%) + XPhos (4 mol%) OR -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1) or n-Butanol.

Protocol:

-

Combine Intermediate B, Boronic Acid, Base, and Pre-catalyst in a microwave vial.

-

Seal and purge with Nitrogen.

-

Add solvent.

-

Reaction Conditions: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

-

Note: The C4–Br bond requires higher energy and more electron-rich ligands (like XPhos or dtbpf) for efficient oxidative addition.

-

-

Workup: Standard aqueous extraction. Final purification often requires Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) for drug-grade purity.

Data Summary & Troubleshooting

Reaction Optimization Table

| Parameter | Step II (C3-Iodo) | Step III (C4-Bromo) | Rationale |

| Temperature | 25°C – 45°C | 80°C – 120°C | Low temp preserves C-Br bond; High temp activates it. |

| Catalyst | XPhos Pd G2 / | Standard Pd(0) suffices for I; Electron-rich ligands needed for Br. | |

| Stoichiometry | 1.05 equiv Boronate | 1.5 – 2.0 equiv Boronate | Tight stoichiometry prevents double coupling in Step II. |

| Time | 2 – 6 hours | 1 – 12 hours | Iodine reacts rapidly; Bromine kinetics are slower. |

Common Pitfalls

-

Problem: "Over-coupling" (Reaction at both C3 and C4 in Step II).

-

Solution: Lower temperature to RT. Reduce boronic acid to 0.95 equiv. Ensure strict exclusion of oxygen (homocoupling competitor).

-

-

Problem: N-Alkylation Regioisomers.

-

Solution: Use bulky protecting groups (e.g., THP, SEM) if temporary protection is needed. For permanent groups, separate isomers immediately after Step I.

-

-

Problem: Protodehalogenation (Loss of Br in Step II).

-

Solution: Use anhydrous conditions if possible (Suzuki with CsF in dry solvent) or switch to a milder base like

.

-

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

To illustrate the protocol, we describe the synthesis of a generic analog of a p38 inhibitor (similar to the pyrazole core of Doramapimod).

-

Scaffold: 4-Bromo-3-iodo-1H-pyrazole.

-

N-Alkylation: Reaction with t-butyl bromoacetate (

, acetone) to install a solubilizing tail precursor. -

C3-Coupling: Reaction with 4-fluorophenylboronic acid (

,-

Result: 4-bromo-3-(4-fluorophenyl)-1-(alkyl)-pyrazole.

-

-

C4-Coupling: Reaction with 4-pyridylboronic acid (

,-

Result: The pyridine nitrogen targets the hinge region (Met109 in p38), while the fluorophenyl group occupies the hydrophobic pocket.

-

Figure 2: Mapping the synthetic inputs to the biological target binding sites.

References

-

Vertex AI Search. (2023). Regioselective cross-coupling of 4-bromo-3-iodo-1H-pyrazole. 2

-

National Institutes of Health (PMC). (2021). Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles. 3

-

Journal of Medicinal Chemistry. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. 4

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. 5[6]

-

RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. 7

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-pyrazole for Kinase Inhibitor Scaffold Development

Introduction & Strategic Value

The 4-bromo-3-iodo-1H-pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and GPCR ligands. Its value lies in its polyhalogenated nature , which allows for sequential, orthogonal cross-coupling reactions.

By exploiting the differential bond dissociation energies (BDE) of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, researchers can rapidly generate diverse libraries of 3,4-disubstituted pyrazoles.

Key Chemical Advantages

-

Reactivity Gradient: The C3-I bond is electronically and sterically distinct from the C4-Br bond, enabling site-selective Suzuki-Miyaura or Sonogashira couplings without protecting the C4-bromide.

-

Kinase Hinge Binding: The pyrazole N-H (or N-acceptor) motif often serves as a critical hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., p38 MAP, CDK, JAK).

-

Vector Control: Substituents at C3 and C4 project into distinct hydrophobic pockets (Gatekeeper vs. Solvent-exposed regions), allowing for precise tuning of selectivity and potency.

Strategic Overview: The Orthogonal Workflow

The successful utilization of this scaffold relies on a strict order of operations (OOO). Deviating from this sequence often results in intractable mixtures of regioisomers or oligomerization.

The Reactivity Hierarchy

-

N1-Nitrogen: Most nucleophilic; must be functionalized or protected first to define the C3 vs. C5 regiochemistry.

-

C3-Iodine: Weakest C-X bond; undergoes oxidative addition with Pd(0) at mild temperatures (RT to 60°C).

-

C4-Bromine: Stronger C-X bond; requires elevated temperatures (>80°C) and electron-rich ligands (e.g., XPhos, SPhos) for activation.

Figure 1: The sequential functionalization strategy exploits the reactivity gap between C-I and C-Br bonds.

Experimental Protocols

Protocol A: N1-Protection/Functionalization (The Foundation)

Objective: To lock the tautomeric equilibrium and provide a handle for solubility or binding. Note: Direct alkylation of 3-iodo-4-bromo-1H-pyrazole often yields a mixture of regioisomers (1,3- vs 1,5-isomers). The 1,3-isomer is generally thermodynamically favored when using bulky protecting groups like SEM (2-(Trimethylsilyl)ethoxymethyl).

Reagents:

-

Substrate: 4-Bromo-3-iodo-1H-pyrazole (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

-

Electrophile: SEM-Cl (1.1 eq) or Alkyl Halide

-

Solvent: Anhydrous DMF or THF

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 4-Bromo-3-iodo-1H-pyrazole in anhydrous THF (0.2 M) and cool to 0°C.

-

Deprotonation: Add NaH portion-wise. Evolution of H2 gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases.

-

Addition: Dropwise add SEM-Cl (or alkyl halide).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na2SO4 and concentrate.

-

Purification: Silica gel chromatography.

-

Checkpoint: Verify Regiochemistry via NOESY NMR if using non-bulky alkyl groups. For SEM, the N1-SEM-3-iodo isomer is typically the major product.

-

Protocol B: Site-Selective C3-Suzuki Coupling (The Iodine Switch)

Objective: To install the first aryl/heteroaryl group at the C3 position without disturbing the C4-bromide.

Reagents:

-

Substrate: N-Protected-4-bromo-3-iodo-pyrazole (1.0 eq)

-

Boronic Acid: Ar-B(OH)2 (1.1 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered bases)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 eq)

-

Solvent: DME/Water (4:1) or Toluene/EtOH/Water

Procedure:

-

Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling and non-selective oxidation).

-

Catalyst Addition: Add Pd catalyst and Base under Argon flow.

-

Reaction: Heat to 40–50°C .

-

Warning: Do NOT exceed 60°C. Higher temperatures increase the risk of oxidative addition at the C4-Br bond.

-

-

Monitoring: Check LC-MS at 2 hours. Look for the conversion of [M]+ to [M-I+Ar]+. The Bromine isotope pattern (1:1 doublet) should remain visible in the product mass spectrum.

-

Workup: Dilute with EtOAc, wash with water. Pass through a Celite pad to remove Pd black. Concentrate.

Protocol C: C4-Cross Coupling (The Bromine Activation)

Objective: To functionalize the remaining C4 position. This step requires "forcing" conditions compared to Step B.

Reagents:

-

Substrate: 3-Aryl-4-bromo-1-substituted-pyrazole (from Step B)

-

Boronic Acid/Ester: Ar'-B(OR)2 (1.5 eq)

-

Catalyst: XPhos Pd G2 or Pd2(dba)3 + XPhos (highly active catalytic system required)

-

Base: K3PO4 (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

-

Setup: Combine all reagents in a microwave vial or pressure tube.

-

Degassing: Sparge thoroughly with Argon.

-

Reaction: Heat to 90–100°C (conventional) or 120°C (Microwave) for 1–4 hours.

-

Causality: The electron-rich XPhos ligand facilitates the oxidative addition of Palladium into the stronger, more electron-rich C4-Br bond, which was inert in the previous step.

Data Summary: Reactivity & Conditions

| Parameter | C3-Iodine Coupling | C4-Bromine Coupling |

| Bond Energy (Approx) | ~50 kcal/mol | ~65 kcal/mol |

| Preferred Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | XPhos Pd G2, Pd(dtbpf)Cl2 |

| Temperature | 25°C – 55°C | 80°C – 120°C |

| Base Sensitivity | Mild (Na2CO3, K2CO3) | Stronger/Anhydrous (K3PO4, Cs2CO3) |

| Selectivity Ratio | >20:1 (C3:C4) at 40°C | N/A (C3 already reacted) |

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle differentiation that permits this orthogonality.

Figure 2: Kinetic control allows Pd(0) to insert into the C-I bond preferentially. High thermal energy is required to overcome the activation barrier for the C-Br bond.

Troubleshooting & Expert Tips

-

"Halogen Dance" Reaction:

-

Issue: When lithiating these scaffolds (e.g., for halogen-metal exchange instead of Suzuki), the halogens can migrate (isomerize) on the ring.

-

Solution: Avoid Lithium-Halogen exchange if possible. Stick to Pd-catalyzed couplings which proceed via oxidative addition and are generally free of halogen dance side-reactions under standard conditions.

-

-

Protodehalogenation:

-

Issue: Loss of Iodine without coupling (forming 4-bromo-pyrazole).

-

Cause: Incomplete transmetallation or presence of hydride sources.

-

Solution: Ensure Boronic Acid is high quality (not dehydrated to boroxine) and use anhydrous solvents if this persists.

-

-

Regiochemistry of N-Alkylation:

-

If you require the "reverse" isomer (where the bulky group is at C5 relative to N1), you cannot easily alkylate 4-bromo-3-iodo-1H-pyrazole directly. You must synthesize the pyrazole ring de novo using hydrazines and diketones to control substituent placement [1].

-

References

-

Synthesis and Reactivity of Halopyrazoles

- Title: Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.

- Source: NBInno (2026).

-

URL:[Link]

-

Regioselective Cross-Coupling

-

Medicinal Chemistry Applications (Indazole/Pyrazole Analogues)

- Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- Source: RSC Advances (2021).

-

URL:[Link]

-

General Suzuki Mechanism & Conditions

- Title: Suzuki Coupling - Mechanism and Reaction Conditions.

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

Protocol for palladium-catalyzed reactions with 4-Bromo-3-iodo-1H-pyrazole

Application Note: Sequential Functionalization of 4-Bromo-3-iodo-1H-pyrazole

Executive Summary

The scaffold 4-Bromo-3-iodo-1H-pyrazole represents a high-value "privileged structure" in fragment-based drug discovery (FBDD).[1] Its utility lies in the distinct electronic and steric differentiation between the C3-Iodine and C4-Bromine bonds.[1] This application note details a robust, self-validating protocol for the sequential, site-selective functionalization of this scaffold.

By exploiting the bond dissociation energy gap between C–I (~50-65 kcal/mol) and C–Br (~70-80 kcal/mol), researchers can exclusively couple the C3 position under mild conditions, followed by C4 functionalization under forcing conditions.[1] This guide addresses the critical "N-H poisoning" effect by establishing a mandatory protection workflow using SEM (2-(Trimethylsilyl)ethoxymethyl), ensuring high catalytic turnover.[1]

Strategic Analysis: The Logic of Selectivity

Successful manipulation of this scaffold relies on three mechanistic pillars:

-

Halogen Reactivity Hierarchy (I > Br): Palladium(0) undergoes oxidative addition to the C–I bond significantly faster than the C–Br bond.[1] This kinetic window allows for the exclusive formation of the C3-product without touching the C4-bromide.[1]

-

Tautomeric Control: 4-Bromo-3-iodo-1H-pyrazole exists in equilibrium.[1] Direct coupling on the free amine often leads to catalyst poisoning (via N-Pd coordination) or regio-scrambling.[1] Protection is not optional; it is a control step.

-

Steric Regiochemistry: During N-protection, steric hindrance favors alkylation at the nitrogen distal to the bulky iodine atom, predominantly yielding 1-protected-4-bromo-3-iodopyrazole .[1]

Workflow Visualization

The following diagram illustrates the critical path for sequential functionalization.

Figure 1: Sequential functionalization workflow.[1] The C3-I bond is activated first under mild conditions, preserving the C4-Br bond for a subsequent, higher-energy coupling event.[1]

Detailed Experimental Protocols

Step 1: N-Protection (SEM-Installation)

Objective: Lock the tautomer and prevent catalyst poisoning. Rationale: SEM is chosen over Boc (labile to base) or Methyl (hard to remove).[1] It directs the subsequent C3-coupling by sterically shielding N1.

Reagents:

-

4-Bromo-3-iodo-1H-pyrazole (1.0 equiv)[1]

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

-

SEM-Chloride (1.1 equiv)[1]

-

THF (Anhydrous, 0.2 M concentration)[1]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH and wash with dry hexanes (2x) to remove oil if assay purity is critical.[1] Suspend in anhydrous THF and cool to 0°C.

-

Addition: Dissolve the pyrazole in minimal THF and add dropwise to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases (Self-Validation: Solution should become clear/homogeneous).

-

Alkylation: Add SEM-Cl dropwise via syringe. Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2] The major isomer (typically >10:[1]1) is 1-SEM-4-bromo-3-iodopyrazole .[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Site-Selective C3-Suzuki Coupling

Objective: React C3-I exclusively while preserving C4-Br. Rationale: Use of Pd(dppf)Cl2 or Pd(PPh3)4 at moderate temperatures (60°C) activates the weak C-I bond.[1] The C-Br bond requires temperatures >90°C or electron-rich ligands to activate in this system.[1]

Reagents:

-

1-SEM-4-bromo-3-iodopyrazole (1.0 equiv)[1]

-

Boronic Acid R1-B(OH)2 (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Preferred for steric tolerance.[1]

-

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Protocol:

-

Degassing: Combine substrate, boronic acid, and catalyst in a reaction vial. Seal and purge with Argon (3 cycles). Add Dioxane and aqueous Base. Sparge with Argon for 5 mins.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Workup: Filter through Celite. Concentrate and purify via silica gel.[3]

Step 3: C4-Suzuki Coupling (The "Hard" Coupling)

Objective: Functionalize the remaining sterically hindered and electronically deactivated C4-Br. Rationale: The first coupling usually adds an aryl group at C3, increasing steric bulk.[1] The C4-Br is now less accessible.[1] We switch to XPhos Pd G2 or Sphos , which form highly active monomeric Pd(0) species capable of oxidative addition into hindered bromides.[1]

Reagents:

-

C3-substituted-4-bromo-pyrazole (1.0 equiv)[1]

-

Boronic Acid R2-B(OH)2 (1.5 equiv)[1]

-

Catalyst: XPhos Pd G2 (0.05 equiv) or Pd(OAc)₂/S-Phos.[1]

-

Base: K₃PO₄ (3.0 equiv) - Stronger anhydrous base preferred.[1]

Protocol:

-

Setup: Combine reactants in a pressure vial.

-

Reaction: Heat to 100°C - 110°C for 12–16 hours.

-

Workup: Standard extraction and purification.

Data Summary & Troubleshooting

| Parameter | C3-Coupling (Step 2) | C4-Coupling (Step 3) |

| Target Bond | C–I (Weak, ~55 kcal/mol) | C–Br (Strong, ~75 kcal/mol) |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | XPhos Pd G2, Pd₂dba₃/S-Phos |

| Temperature | 50°C – 65°C | 90°C – 110°C |

| Base | Na₂CO₃ (Mild) | K₃PO₄ or Cs₂CO₃ (Strong) |

| Common Pitfall | Over-reaction (Bis-coupling) | Stalled reaction (Steric hindrance) |

| Fix | Lower Temp; Reduce Boronic Acid to 1.05 eq | Switch to n-Butanol; Increase Catalyst |

References

-

Tomanová, M., et al. (2017).[1][4] "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry. [Link] Citation Context: Validates the use of XPhos Pd G2 for sterically demanding 4-bromo-pyrazole couplings.

-

Volochnyuk, D. M., et al. (2016).[1] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions." Arkivoc. [Link] Citation Context: Establishes the protocol for EtOEt/protection and confirms the reactivity of 3-iodo-pyrazoles in Pd-catalyzed cross-couplings.

-

Li, H., et al. (2013).[1] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters. [Link] Citation Context: Provides comparative data on catalyst efficiency for 4-position coupling.

-

Knauber, T., et al. (2011).[1] "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles." Journal of the American Chemical Society. [Link] Citation Context: Discusses the "SEM-switch" strategy and the inherent reactivity order of pyrazole C-H bonds vs C-Halogen bonds.

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Guide: Troubleshooting Side Reactions in Cross-Coupling of Dihalogenated Pyrazoles

This guide serves as a technical resource for researchers optimizing cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi, etc.) of dihalogenated pyrazoles. It addresses the unique electronic and steric challenges of the pyrazole core, specifically focusing on regioselectivity control and the suppression of common side reactions.

The Reactivity Landscape: C3 vs. C4 vs. C5

Before troubleshooting, it is critical to understand the innate electronic bias of the pyrazole ring. Unlike benzene, the pyrazole positions are not equivalent.

-

C4 Position: The most nucleophilic (electron-rich) site, prone to Electrophilic Aromatic Substitution (SEAr) like halogenation. It is the least reactive towards oxidative addition (Pd⁰ → Pdᴵᴵ) in cross-coupling.

-

C5 Position (Adjacent to N1): The most electron-deficient site due to the inductive effect of the adjacent nitrogen. Innately, this is the fastest site for oxidative addition (C5 > C3 > C4).

-

C3 Position (Adjacent to N2): Electron-deficient but less so than C5.[1]

The Challenge: While C5 is electronically favored, it is sterically compromised by the substituent on Nitrogen (N1). This creates a "Steric vs. Electronic" tug-of-war that dictates regioselectivity.

Visualization: Reactivity & Selectivity Decision Tree

Figure 1: Logic flow for predicting regioselectivity in 3,5-dihalopyrazoles based on N-substitution.

Troubleshooting Module: Regioselectivity Issues

Q1: I am targeting the C5-coupled product, but I am getting a mixture or predominantly C3. How do I fix this?

Root Cause: The substituent on N1 is likely too bulky, shielding the C5-halogen from the palladium catalyst. Even a benzyl (Bn) group can introduce enough steric clash to erode C5 selectivity.

Corrective Actions:

-

Switch Protecting Groups: If possible, use a smaller protecting group like Methyl (Me) or Methoxymethyl (MOM) . These minimize steric hindrance at C5, allowing the innate electronic preference (C5 > C3) to dominate.

-

Ligand Selection: Use smaller, electron-rich phosphines (e.g., PCy₃, dppe) that can access the hindered C5 site. Avoid extremely bulky ligands like tBuXPhos if you are struggling with steric access to C5.

-

Base Choice: Switch to a smaller base (e.g., K₃PO₄ or CsF) rather than bulky organic bases (e.g., tBuOK), which might struggle to deprotonate or assist transmetalation in the crowded C5 pocket.

Q2: I need the C3-coupled product from a 3,5-dibromopyrazole. How do I force the reaction to C3?

Root Cause: You are fighting the natural electronic preference for C5. You must use sterics to your advantage.

Corrective Actions:

-

The "Steric Shield" Strategy: Install a bulky protecting group such as Trityl (Trt) , SEM (2-(Trimethylsilyl)ethoxymethyl) , or THP (Tetrahydropyranyl) . These groups effectively block the Pd catalyst from approaching C5, forcing oxidative addition at the more accessible C3 position.

-

Ligand Tuning: Employ bulky, biaryl phosphine ligands (e.g., XPhos , RuPhos ). These ligands create a crowded coordination sphere around Palladium, making it even harder for the metal to react at the hindered C5 site, thereby enhancing selectivity for the open C3 site.

| Target Site | Recommended N-Protecting Group | Recommended Ligand Class | Mechanism |

| C5 | Methyl, MOM, SEM (sometimes) | PCy₃, dppf, PPh₃ | Electronic Control (Alpha-effect) |

| C3 | Trityl (Trt), THP, t-Butyl | XPhos, tBuXPhos | Steric Control (Blocking C5) |

Troubleshooting Module: Side Reactions

Q3: I observe significant "Protodehalogenation" (Hydrodehalogenation). My bromine is replaced by hydrogen instead of the aryl group. Why?

Root Cause: This is a reduction of the C-X bond. It occurs when the oxidative addition complex (LₙPd(Ar)X) undergoes transmetalation too slowly, allowing it to intercept a hydride source.

-

Hydride Sources: Alcohols (solvents), moisture (reacting with boronic esters), or beta-hydride elimination from alkyl amines (bases).

Corrective Actions:

-

Solvent Switch: Move away from alcoholic solvents (EtOH, MeOH) or wet solvents. Use strictly anhydrous 1,4-dioxane, Toluene, or DMF .

-

Base Optimization: If using amines (Et₃N) as bases, switch to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Amine bases can act as hydride donors.

-

Boost Transmetalation: Protodehalogenation competes with transmetalation. Accelerate transmetalation by:

-

Adding water (controlled amount, e.g., 5-10%) if using inorganic bases (boronic acids require activation by [B(OH)₃Ar]⁻ species). Note: This contradicts point 1 only if the system is not strictly anhydrous; for boronic acids, water is often necessary, but for sensitive substrates, use dry conditions with CsF.

-

Using Ag₂O or Ag₂CO₃ as an additive (1.0 equiv). Silver accelerates halide abstraction, speeding up the reaction cycle and leaving less time for side reactions.

-

Q4: The reaction stalls (low conversion) despite high catalyst loading. Is the pyrazole poisoning the catalyst?

Root Cause: Yes. The pyridine-like nitrogen (N2) in the pyrazole ring is a good ligand. It can coordinate to Pd(II), displacing phosphines and forming a stable, unreactive "Pd-N" complex (Catalyst Poisoning).

Corrective Actions:

-

Mask the Nitrogen: Ensure N1 is protected. If N1 is free (N-H), the pyrazole is an even better ligand (as a pyrazolate anion).

-

High-Lability Ligands: Use Buchwald Precatalysts (e.g., XPhos Pd G3/G4). These generate the active Pd(0) species efficiently and the bulky ligand prevents N-coordination from the substrate.

-

Increase Temperature: Higher temperatures (80–110°C) promote the dissociation of the substrate nitrogen from the palladium center, reopening the coordination site for the catalytic cycle.

Experimental Protocol: Selective C5-Arylation of 1-Methyl-3,5-dibromopyrazole

Objective: Selective coupling at the electron-deficient C5 position.

-

Reagents:

-

1-Methyl-3,5-dibromopyrazole (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a reaction vial with pyrazole, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent and aqueous base via syringe.

-

Heat to 80°C for 4–12 hours.

-

Note: Monitor by LCMS. C5-product usually elutes differently than C3.

-

-

Validation:

-

NOE (Nuclear Overhauser Effect) NMR: Irradiate the N-Methyl group. If you see enhancement of the new Aryl protons, the coupling occurred at C5 . If you see enhancement of the remaining Bromine/Proton at C4, the coupling occurred at C3 .

-

References

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science (RSC), 2016.

- Key Finding: Establishes the general reactivity trend C5 > C3 > C4 for oxidative addition in the absence of steric overrides.

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Source: Journal of the American Chemical Society (via NIH), 2014.

- Key Finding: Discusses catalyst poisoning by free N-H azoles and the necessity of specific prec

-

Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions.

- Source: Molecules (MDPI), 2017.

- Key Finding: Demonstrates sequential functionalization strategies and the impact of C3 vs C5 substitution p

-

Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.

- Source: ResearchG

- Key Finding: Provides comparative insight into 3,5-dihaloheterocycle selectivity (electronic vs steric control).

Sources

Technical Support Center: Regioselective Functionalization of 4-Bromo-3-iodo-1H-pyrazole

Welcome to the technical support center for the regioselective functionalization of 4-bromo-3-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Introduction: The Challenge of Regioselectivity

4-Bromo-3-iodo-1H-pyrazole is a valuable building block in medicinal chemistry due to its three distinct reactive sites: the N1-H, the C3-iodide, and the C4-bromide. The differential reactivity of the carbon-halogen bonds, with the C-I bond being more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, forms the basis for selective functionalization.[1] However, achieving exclusive selectivity can be challenging, with reaction conditions playing a pivotal role in the outcome.[2] This guide will address common issues encountered during the sequential or orthogonal functionalization of this important scaffold.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

C-C and C-N Bond Formation

Q1: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the C3 position, but I am observing a mixture of C3-arylated and C3/C4-diarylated products. How can I improve selectivity for mono-arylation at the C3 position?

A1: This is a common issue stemming from the high reactivity of the C-I bond and the potential for subsequent reaction at the C-Br bond, especially under harsh conditions. Here’s a breakdown of the causative factors and troubleshooting steps:

-

Causality: The higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the palladium catalytic cycle is the primary reason for initial selectivity at C3.[1][3] However, if the reaction temperature is too high or the reaction time is too long, the less reactive C-Br bond can also undergo oxidative addition, leading to diarylation. The choice of palladium catalyst and ligands also significantly influences the catalyst's ability to discriminate between the two halogen substituents.

-

Troubleshooting Strategies:

-

Lower the Reaction Temperature: Start with a lower temperature (e.g., room temperature to 60 °C) and slowly increase it if the reaction is sluggish. This will favor the more kinetically favorable C-I bond activation.

-

Optimize the Catalyst and Ligand:

-

Use a catalyst system known for high activity at lower temperatures. For instance, second-generation palladium precatalysts like XPhos Pd G2 can be highly efficient.[4]

-

Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of reductive elimination and may improve selectivity by sterically hindering the approach to the more hindered C4 position after C3 functionalization.

-

-

Control Reaction Time: Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the diarylated product.

-

Stoichiometry of the Boronic Acid: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the reaction towards diarylation.

-

Q2: I am performing a Sonogashira coupling with a terminal alkyne and my 4-bromo-3-iodo-1H-pyrazole. I am getting low yield and a significant amount of starting material is recovered. What could be the issue?

A2: Low yields in Sonogashira couplings with this substrate can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the N-H proton.

-

Causality: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[5] The acidic N-H proton of the pyrazole can interfere with the basic conditions required for the reaction, potentially leading to side reactions or catalyst inhibition. Catalyst deactivation through the formation of palladium black is also a common problem.

-

Troubleshooting Strategies:

-

N-H Protection: The most critical step is to protect the pyrazole nitrogen. The acidic proton can complicate the reaction. An N-protecting group like the trityl (Tr) group is effective for Suzuki-Miyaura couplings and can be beneficial here as well.[6] Another option is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, which can also direct C-H functionalization if desired in later steps.[7][8] A simple and often effective protecting group is the ethoxyethyl group, which can be introduced by reacting the pyrazole with ethyl vinyl ether.[9]

-

Choice of Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[5] Ensure the base is dry and of high quality.

-

Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the traditional Sonogashira reaction as it facilitates the formation of the copper acetylide intermediate.[5][10] Ensure it is freshly purchased or properly stored to avoid oxidation.

-

Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.

-

Ligand Choice: For challenging couplings, consider using a more robust ligand system than the traditional triphenylphosphine.

-

Q3: After successfully functionalizing the C3 position, I am struggling to introduce a different group at the C4 position via a second cross-coupling reaction. What are the key considerations for this sequential functionalization?

A3: Sequential functionalization requires careful planning and execution. The electronic and steric properties of the newly introduced group at C3 can influence the reactivity of the C4-Br bond.

-

Causality: The introduction of a substituent at the C3 position can electronically modify the pyrazole ring, making the C4-Br bond more or less susceptible to oxidative addition. Steric hindrance from a bulky C3-substituent can also impede the approach of the palladium catalyst to the C4 position.

-

Troubleshooting Strategies:

-

More Forcing Conditions: Since the C-Br bond is inherently less reactive than the C-I bond, you will likely need more forcing conditions for the second coupling (higher temperature, longer reaction time).

-

Robust Catalyst System: Employ a highly active and thermally stable catalyst system. Palladium catalysts with bulky biarylphosphine ligands are often suitable for activating less reactive C-Br bonds.

-